4,5-Methylenedithio-1,3-dithiole-2-thione

Description

BenchChem offers high-quality 4,5-Methylenedithio-1,3-dithiole-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Methylenedithio-1,3-dithiole-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

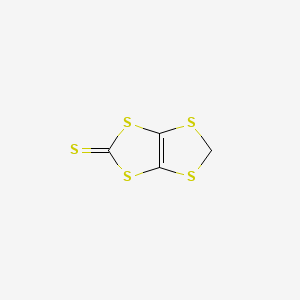

Structure

3D Structure

Properties

IUPAC Name |

[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2S5/c5-4-8-2-3(9-4)7-1-6-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKGILAHEQYFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=C(S1)SC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413053 | |

| Record name | [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70800-59-8 | |

| Record name | [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Initial Synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione

Abstract

This technical guide provides a comprehensive overview and a field-proven protocol for the initial synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione. This pivotal organosulfur compound is a critical building block in the development of advanced organic materials, particularly as a precursor to tetrathiafulvalene (TTF) derivatives used in organic electronics.[1] The synthetic strategy detailed herein is rooted in established, reliable chemical transformations, emphasizing safety, reproducibility, and a deep understanding of the underlying reaction mechanisms. The core of this synthesis involves the generation of a stable dithiolate precursor from carbon disulfide, followed by a targeted alkylation to form the final heterocyclic product. This guide is intended for researchers, chemists, and materials scientists engaged in organic synthesis and the development of novel functional materials.

Strategic Overview: The "Protected Dithiolate" Approach

The synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione hinges on the formation of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion, a potent dinucleophile. Direct generation of this dianion, for instance, by the reduction of carbon disulfide (CS₂) with sodium metal in dimethylformamide (DMF), is a well-known method.[2] However, this approach involves highly reactive, air-sensitive intermediates and presents significant safety hazards associated with elemental sodium and flammable CS₂.[2][3]

To enhance safety, stability, and experimental control, the most trusted and robust laboratory-scale synthesis employs a "protected" form of the dmit dianion. This is achieved by coordinating the dianion to a metal center, forming a stable, isolable complex. The most widely used intermediate for this purpose is Bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate , hereafter referred to as the [Zn(dmit)₂]²⁻ complex.[4][5][6]

This bright red, crystalline solid serves as a safe and convenient reservoir of the dmit nucleophile.[5] The overall synthetic workflow can therefore be logically divided into two primary stages:

-

Synthesis of the Stable Precursor: The formation and isolation of the [Zn(dmit)₂]²⁻ complex from carbon disulfide.

-

Ring-Closing Alkylation: The liberation of the dithiolate from the zinc complex and its subsequent reaction with a methylene-bridging agent (dibromomethane) to yield the target molecule.

This strategy ensures that the highly reactive dithiolate is generated in situ only when needed, providing superior control over the final ring-closure reaction.

Mechanistic Insights and Rationale

A thorough understanding of the "why" behind each procedural step is critical for successful synthesis and troubleshooting.

Formation of the [Zn(dmit)₂]²⁻ Complex

The synthesis of the zinc complex is a multi-step, one-pot process starting from the reduction of carbon disulfide.

-

Causality: Sodium metal reduces CS₂ to form the desired dmit dianion (C₃S₅²⁻) along with sodium trithiocarbonate (Na₂CS₃) as a byproduct.[6] The reaction is performed in an aprotic polar solvent like DMF to solvate the resulting ions.[2]

-

The Role of Zinc Chloride (ZnCl₂): Once the dmit dianion is formed, the addition of ZnCl₂ serves to "trap" it. Zinc(II) is an excellent thiophile and readily coordinates with two dmit ligands to form the stable, square-planar [Zn(dmit)₂]²⁻ anion.[6] This step is crucial for separating the desired dmit from the trithiocarbonate byproduct.

-

The Role of Tetraethylammonium (TEA) Bromide: The [Zn(dmit)₂]²⁻ anion is still soluble in the reaction mixture. To isolate it, a bulky counterion is introduced. Tetraethylammonium bromide provides the [NEt₄]⁺ cation, which pairs with the zincate anion to form a charge-neutral salt, [N(C₂H₅)₄]₂[Zn(C₃S₅)₂] , that is insoluble in the methanolic aqueous solution and precipitates as a vibrant red solid.[5] This precipitation is a key purification step.

Synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione

The final step is a classic nucleophilic substitution reaction.

-

Liberation of the Nucleophile: The sulfur-zinc bonds in the [Zn(dmit)₂]²⁻ complex are robust. To liberate the nucleophilic dithiolate, the complex is broken apart. This can be achieved by treatment with a base like sodium methoxide, which regenerates the sodium salt of the dmit dianion (Na₂dmit).[6]

-

Ring-Closing Alkylation: The regenerated dmit dianion is a powerful S-nucleophile. It readily reacts with a suitable dialkylating agent. For the target molecule, dibromomethane (CH₂Br₂) is the ideal electrophile. The reaction proceeds via a double Sₙ2 mechanism, where the two thiolate anions attack the central carbon of dibromomethane, displacing both bromide ions and forming the stable six-membered dithiane ring fused to the dithiole core. Dibromomethane is chosen over dichloromethane for its higher reactivity, as bromide is a better leaving group than chloride.

Visualized Synthetic Pathway

The following diagrams illustrate the overall workflow and the key mechanistic step.

Caption: Overall synthetic workflow for the target molecule.

Caption: Ring-closing alkylation mechanism.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including elemental sodium, flammable and toxic carbon disulfide, and dibromomethane. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part A: Synthesis of Bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[5]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| Sodium (Na) | 22.99 | 11.5 g | 0.50 | Cut into small pieces |

| Carbon Disulfide (CS₂) | 76.13 | 38.0 g (30.1 mL) | 0.50 | Toxic, flammable |

| Dimethylformamide (DMF) | 73.09 | 250 mL | - | Anhydrous |

| Zinc Chloride (ZnCl₂) | 136.38 | 20.0 g | 0.15 | Anhydrous |

| NH₄OH (conc.) | 35.04 | 500 mL | - | Aqueous solution |

| Methanol (MeOH) | 32.04 | 900 mL | - | |

| Tetraethylammonium Bromide | 210.16 | 53.0 g | 0.25 | |

| Deionized Water | 18.02 | 750 mL | - | Degassed |

Procedure:

-

Reaction Setup: Equip a 3 L three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry and flushed with nitrogen.

-

Sodium Dispersion: Add 250 mL of anhydrous DMF to the flask. Carefully add 11.5 g (0.50 mol) of sodium metal, cut into small pieces, to the DMF.

-

CS₂ Addition: Cool the flask in an ice-water bath. While stirring vigorously, add 30.1 mL (0.50 mol) of carbon disulfide dropwise from the dropping funnel over 1.5–2 hours. Maintain the temperature below 20°C. The solution will turn dark brown/red. After addition is complete, stir for an additional 2 hours at room temperature.

-

Quenching and Dilution: Rapidly add a degassed mixture of 400 mL of methanol and 500 mL of deionized water through the dropping funnel.

-

Zinc Complex Formation: Prepare a solution of 20.0 g (0.15 mol) of anhydrous zinc chloride in a mixture of 500 mL of concentrated aqueous ammonium hydroxide and 500 mL of methanol. Add this solution to the reaction mixture.

-

Precipitation: Prepare a solution of 53.0 g (0.25 mol) of tetraethylammonium bromide in 250 mL of deionized water. Add this solution dropwise to the vigorously stirred reaction mixture over at least 4 hours.

-

Isolation: Stir the mixture overnight. A voluminous, bright red precipitate will form.[5] Collect the solid by vacuum filtration. Wash the solid sequentially with water, methanol, and finally diethyl ether.

-

Drying: Dry the product in a vacuum desiccator. The typical yield is 65-75 g of the bright red zinc complex.

Part B: Synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| [Zn(dmit)₂]²⁻ Complex | 718.56 | 7.19 g | 0.01 | From Part A |

| Sodium Methoxide (NaOMe) | 54.02 | 2.16 g | 0.04 | Anhydrous |

| Acetone | 58.08 | 200 mL | - | Anhydrous |

| Dibromomethane (CH₂Br₂) | 173.83 | 3.48 g (1.40 mL) | 0.02 |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 7.19 g (0.01 mol) of the [Zn(dmit)₂]²⁻ complex in 200 mL of anhydrous acetone.

-

Dithiolate Liberation: Add 2.16 g (0.04 mol) of sodium methoxide to the suspension. The mixture will change color as the zinc complex breaks down to form the sodium dithiolate salt. Stir for 30 minutes at room temperature.

-

Alkylation: Add 1.40 mL (0.02 mol) of dibromomethane to the mixture.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Resuspend the crude solid in water and filter to remove inorganic salts. The crude product can be purified by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient.

-

Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The final product should be a yellow crystalline solid. Expected yield is typically in the 60-75% range.

Expected Results and Characterization

| Parameter | Expected Value |

| Appearance | Yellow crystalline solid |

| Molecular Weight | 210.39 g/mol |

| Melting Point | 120-122 °C |

| Yield | 60-75% (from zinc complex) |

| ¹³C NMR (CDCl₃, δ) | ~209 ppm (C=S), ~114 ppm (C=C), ~35 ppm (-CH₂-) |

| Solubility | Soluble in dichloromethane, chloroform, acetone; sparingly soluble in hexane. |

Conclusion

The synthetic route to 4,5-Methylenedithio-1,3-dithiole-2-thione via the stable bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate intermediate represents a reliable, safe, and scalable method for laboratory production. This guide provides the essential theoretical framework and a practical, step-by-step protocol to empower researchers in the field of materials science. By understanding the causality behind each experimental choice, scientists can confidently execute this synthesis and adapt it for the creation of novel and functional organosulfur compounds.

References

-

Müller, H., & Bourcet, L. (2021).[7][8]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(08), 1817-1822. Available at: [Link]

-

Müller, H., & Bourcet, L. (2021).[7][8]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. ResearchGate. Available at: [Link]

-

Nielsen, M. B., & Svenstrup, N. (2010). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ChemInform, 27(34). Available at: [Link]

-

Al-Sammarrae, F. A. H., & Al-Jassani, M. J. (Year N/A). Synthesis of 1,3-Dithiole-2-thione-4,5-dithiolate-Carbohydrate Conjugate. ResearchGate. Available at: [Link]

-

Svenstrup, N., & Becher, J. (1995). 4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses, 72, 1. Available at: [Link]

-

Grokipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available at: [Link]

-

Wikipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Dithiolethiones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and evolving applications of dithiolethiones. It is designed to serve as a valuable resource for professionals in research and drug development, offering in-depth technical details, historical context, and insights into the mechanisms of action and structure-activity relationships of this important class of organosulfur compounds.

Part 1: The Genesis of a Privileged Scaffold: A Historical Journey

The story of dithiolethiones begins in the late 19th century, with the serendipitous synthesis of a novel sulfur-containing heterocycle. This discovery laid the groundwork for over a century of research that would unveil the remarkable chemical and biological properties of this unique class of compounds.

The Dawn of Dithiolethione Chemistry: Barbaglia's Pioneering Synthesis (1884)

The first documented synthesis of a dithiolethione derivative is credited to the Italian chemist G. A. Barbaglia in 1884. While investigating the reaction of isovaleraldehyde with elemental sulfur, he isolated a crystalline substance with the empirical formula C₅H₆S₃.[1] Although the exact structure could not be determined with the analytical techniques available at the time, subsequent analysis of the melting point and synthetic route strongly suggests that Barbaglia had unknowingly synthesized 4,5-dimethyl-3H-1,2-dithiole-3-thione. This seminal discovery, though its significance was not immediately recognized, marked the entry of dithiolethiones into the world of chemistry.

The Emergence of the Parent Ring: Synthesis of 3H-1,2-Dithiole-3-thione (1948)

It was not until 1948 that the parent compound of this class, 3H-1,2-dithiole-3-thione (D3T), was first synthesized.[1] This achievement provided chemists with the fundamental dithiolethione scaffold, opening the door for systematic studies of its properties and the synthesis of a wide array of derivatives. The development of synthetic routes to the unsubstituted ring was a critical step in unlocking the potential of this heterocyclic system.

A Surge of Interest in Post-War Europe: The French Connection (1940s-1950s)

The mid-20th century, particularly the post-war period in France, witnessed a surge of interest in the potential industrial and pharmaceutical applications of dithiolethiones.[1] During the 1940s and 1950s, numerous derivatives were prepared and investigated by French chemists. While many of these early explorations did not lead to commercial success, this period was crucial for building a foundational understanding of dithiolethione chemistry and bioactivity. Key figures in this era of French chemical research, such as Jacques-Émile Dubois and N.P. Buu-Hoï, contributed to the broader field of organic chemistry, and their work likely influenced the exploration of novel heterocyclic systems, including dithiolethiones.

Key Milestones in Dithiolethione Research: A Historical Timeline

| Year | Milestone | Significance | Key Researchers/Institutions |

| 1884 | First synthesis of a dithiolethione derivative (likely 4,5-dimethyl-3H-1,2-dithiole-3-thione). | Marks the discovery of the dithiolethione class of compounds. | G. A. Barbaglia |

| 1948 | First synthesis of the parent compound, 3H-1,2-dithiole-3-thione (D3T). | Provided the fundamental dithiolethione scaffold for further research. | - |

| 1940s-1950s | Increased research in France on industrial and pharmaceutical applications. | Expanded the library of dithiolethione derivatives and initial biological screening. | French research institutions |

| 1980s | Discovery of the chemopreventive properties of oltipraz and anethole dithiolethione (ADT). | Shifted the focus of dithiolethione research towards medicine, particularly cancer prevention. | Bueding's group at Johns Hopkins University |

| Late 1990s - Present | Elucidation of the Nrf2-Keap1 signaling pathway as the primary mechanism of action. | Provided a molecular basis for the biological effects of dithiolethiones. | Numerous research groups worldwide |

| 2000s - Present | Exploration of dithiolethiones in neuroprotection, anti-inflammatory, and materials science applications. | Diversified the potential applications of dithiolethiones beyond cancer chemoprevention. | Various academic and industrial researchers |

Part 2: The Chemistry of the Dithiolethione Core: Synthesis and Reactivity

The unique 1,2-dithiole-3-thione ring system imparts distinct chemical properties that are central to its synthesis and reactivity. Understanding these characteristics is fundamental to the design and development of new dithiolethione-based molecules.

Evolution of Synthetic Methodologies

The synthesis of dithiolethiones has evolved significantly since the initial discoveries. Early methods often involved harsh reaction conditions and gave low yields. Modern approaches offer greater efficiency, versatility, and milder conditions.

2.1.1 Classical Synthesis: Sulfuration of 1,3-Dicarbonyl Compounds

A common and historically significant method for synthesizing 1,2-dithiole-3-thiones involves the sulfuration of 1,3-dicarbonyl compounds or their derivatives. This is typically achieved using a mixture of elemental sulfur and phosphorus pentasulfide (P₄S₁₀).

Experimental Protocol: Synthesis of 3H-1,2-Dithiole-3-thione from Malonaldehyde Tetramethyl Acetal

A detailed procedure for the synthesis of the parent compound, 3H-1,2-dithiole-3-thione, involves the sulfurization of a malonaldehyde precursor:

-

Reactant Preparation: A mixture of malonaldehyde tetramethyl acetal, elemental sulfur, and phosphorus pentasulfide is prepared in anhydrous pyridine.

-

Reaction: The mixture is heated at 130°C.

-

Workup and Purification: The reaction mixture is cooled, and the product is isolated, often requiring column chromatography for purification. This method has been reported to yield 3H-1,2-dithiole-3-thione in good yields (66-78%).

2.1.2 Modern Synthetic Approaches

More recent synthetic strategies have focused on improving yields, simplifying procedures, and expanding the scope of accessible derivatives. These methods include:

-

Thermolysis of Polysulfides: The thermal decomposition of dipropyl polysulfides at high temperatures (350-400°C) can produce 1,2-dithiole-3-thione.

-

Reactions of Enolates with Sulfur Reagents: The use of lithium diisopropylamide (LDA) to generate enolates from esters, followed by reaction with carbon disulfide and elemental sulfur, provides a versatile route to substituted dithiolethiones.

Spectroscopic Characterization

The structural elucidation of dithiolethiones relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of protons on the dithiolethione ring are typically found in the aromatic region.

-

¹³C NMR: The thiocarbonyl carbon (C=S) exhibits a characteristic downfield chemical shift, often in the range of 210-230 ppm.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration is typically observed in the region of 1100-1250 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns provide confirmation of the molecular weight and structure.

Part 3: Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

The primary mechanism by which dithiolethiones exert their cytoprotective effects, particularly in cancer chemoprevention and neuroprotection, is through the activation of the Nrf2-Keap1 signaling pathway.[1][2] This pathway is a critical regulator of the cellular antioxidant and detoxification response.

The Nrf2-Keap1 Axis: A Cellular Defense System

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

Dithiolethiones as Nrf2 Activators

Dithiolethiones are electrophilic molecules that can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2 and target it for degradation.[3] As a result, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.

Signaling Pathway of Dithiolethione-Mediated Nrf2 Activation

Caption: Dithiolethione-mediated activation of the Nrf2 signaling pathway.

Downstream Effects of Nrf2 Activation

The activation of Nrf2 leads to the upregulation of a battery of genes encoding for:

-

Phase II Detoxification Enzymes: Such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a crucial role in detoxifying carcinogens and other xenobiotics.

-

Antioxidant Proteins: Including enzymes involved in glutathione (GSH) synthesis and regeneration.

-

Other Cytoprotective Proteins: Involved in cellular repair and stress response.

Part 4: Applications: From the Factory Floor to the Pharmacy

The unique chemical and biological properties of dithiolethiones have led to their investigation and application in a diverse range of fields, from industrial processes to therapeutic interventions.

Industrial Applications

Long before their medicinal properties were fully appreciated, dithiolethiones found use in industrial settings.

-

Lubricant Additives: Their sulfur content and ability to form protective films on metal surfaces make them effective as anti-wear and extreme pressure additives in lubricating oils.[4][5][6][7]

-

Corrosion Inhibitors: Dithiolethiones can adsorb onto metal surfaces, forming a protective barrier that inhibits corrosion, particularly in acidic environments.[8][9][10][11][12]

Pharmaceutical and Therapeutic Applications

The ability of dithiolethiones to modulate cellular defense mechanisms has made them attractive candidates for drug development.

-

Cancer Chemoprevention: This is the most extensively studied application of dithiolethiones. Compounds like oltipraz and anethole dithiolethione (ADT) have been investigated in clinical trials for their ability to prevent certain types of cancer by inducing Phase II detoxification enzymes.[1][13]

-

Neuroprotection: The Nrf2-activating properties of dithiolethiones have shown promise in protecting neuronal cells from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][14]

-

Anti-inflammatory Effects: By upregulating antioxidant defenses, dithiolethiones can mitigate inflammation, which is a common feature of many chronic diseases.

Table of Key Dithiolethiones and Their Applications

| Compound | Structure | Primary Application(s) | Mechanism of Action |

| 3H-1,2-Dithiole-3-thione (D3T) | C₃H₂S₃ | Research tool, potential chemopreventive and neuroprotective agent. | Potent Nrf2 activator. |

| Oltipraz | 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione | Cancer chemoprevention (clinical trials). | Nrf2 activator. |

| Anethole Dithiolethione (ADT) | 5-(p-methoxyphenyl)-3H-1,2-dithiole-3-thione | Choleretic and sialogogue, cancer chemoprevention (clinical trials). | Nrf2 activator. |

Part 5: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of dithiolethiones and their biological activity is crucial for the rational design of new and more potent therapeutic agents.

Influence of Substituents on Nrf2 Activation

Structure-activity relationship studies have revealed that the nature and position of substituents on the dithiolethione ring can significantly impact their ability to activate the Nrf2 pathway.

-

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can influence the electrophilicity of the dithiolethione core, which in turn affects its reactivity with Keap1.

-

Steric Hindrance: Bulky substituents near the reactive sites may hinder the interaction with Keap1, reducing the compound's activity.

-

Lipophilicity: The overall lipophilicity of the molecule affects its cell permeability and bioavailability.

Part 6: Future Directions and Conclusion

The journey of dithiolethiones, from an accidental discovery to a well-established class of bioactive compounds, is a testament to the power of chemical exploration. While significant progress has been made in understanding their chemistry and biology, several avenues for future research remain.

-

Development of Second-Generation Analogs: The design and synthesis of new dithiolethione derivatives with improved potency, selectivity, and pharmacokinetic properties are ongoing.

-

Exploration of New Therapeutic Areas: The role of dithiolethiones in other diseases characterized by oxidative stress and inflammation, such as cardiovascular and autoimmune diseases, warrants further investigation.

-

Advancements in Materials Science: The unique electronic properties of dithiolethiones could be further exploited in the development of novel organic electronic materials.

References

- Barbaglia, G. A. (1884). Azione dello zolfo sull'isovaleraldeide. Gazzetta Chimica Italiana, 14, 373-376.

- Legrand, L. (1948). Sur la dithiol-1,2 thione-3 non substituée. Bulletin de la Société Chimique de France, 15, 836-837.

- Zhang, Y., & Kensler, T. W. (2008). Dithiolethiones for cancer chemoprevention: where do we stand?. Molecular cancer therapeutics, 7(11), 3470–3479.

- Kwak, M. K., Egner, P. A., Dolan, P. M., Ramos-Gomez, M., Groopman, J. D., Itoh, K., Yamamoto, M., & Kensler, T. W. (2001). Role of phase 2 enzyme induction in chemoprotection by dithiolethiones.

- Li, Y., Paonessa, J. D., & Zhang, Y. (2012).

- Ansari, M. I., Khan, M. M., Saquib, M., Khatoon, S., & Hussain, M. K. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future medicinal chemistry, 10(10), 1241–1260.

- Cho, J. M., Manandhar, S., Lee, H. R., & Kim, J. A. (2008). Dithiolethiones as novel pharmacological agents activating Nrf2-dependent antioxidant gene expression. Molecules and cells, 26(1), 1–9.

- Dinkova-Kostova, A. T., Holtzclaw, W. D., Cole, R. N., Itoh, K., Wakabayashi, N., Katoh, Y., Yamamoto, M., & Talalay, P. (2002). Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants.

- Betharia, S., & Rondón-Ortiz, A. N. (2019). Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. Neurochemical research, 44(8), 1878–1892.

- Brown, A. P., & Klegeris, A. (2016). Further structure-activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Chemistry Central journal, 10, 68.

- Giustarini, D., Galvagni, F., Dalle-Donne, I., Milzani, A., Lucattelli, M., De Cunto, G., Bartolini, D., Galli, F., Santucci, A., & Rossi, R. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Antioxidants (Basel, Switzerland), 9(10), 949.

- Rudnick, L. R. (Ed.). (2017).

- Saleh, M. G. A., & El-Lateef, H. M. A. (2020). Dithiobis (2, 3-dihydro-1, 3-benzothiazole) as an effective inhibitor for carbon steel protection in acid solutions.

- Spikes, H. (2004). The history and mechanisms of ZDDP. Tribology letters, 17(3), 469-489.

- Fouda, A. E. A. S., El-Maksoud, S. A. A., & El-Sayed, E. A. (2021). Comprehensive evaluation of 5-imino-1, 2, 4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. Scientific Reports, 11(1), 1-15.

- Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption and corrosion inhibition of 2-mercaptobenzimidazole on mild steel in 2 M HCl solution. Corrosion Science, 52(2), 661-667.

- Baird, L., & Yamamoto, M. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Molecular and cellular biology, 40(13), e00099-20.

- Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. Trends in biochemical sciences, 39(4), 199–218.

- Wu, K. C., & Zhang, Y. (2014). NRF2 activation by nitrogen heterocycles: a review. Molecules (Basel, Switzerland), 19(9), 14784–14805.

- Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis of new 1, 2 dithiol 3-thione fluoroquinolone esters possessing anticancer activity in-vitro. Iraqi Journal of Veterinary Sciences, 29(2), 95-100.

- Fouda, A. E. A. S., El-Maksoud, S. A. A., & El-Sayed, E. A. (2021). Synergistic inhibition effect of diolefinic dye and silver nanoparticles for carbon steel corrosion in hydrochloric acid solution. Scientific Reports, 11(1), 1-15.

- Animashaun, T., & Akeredolu, F. (2018). Effects of Gaseous Fuel and Lubricating Oil Additives on Emissions and Power Outputs from Portable Power Generator. Journal of Applied Sciences and Environmental Management, 22(5), 723-728.

- Gali, M., & Shah, R. (2024).

- Fish, G. (2014). Additives for Lubricating Grease.

- Abd El-Maksoud, S. A. (2020). Some thiophene derivatives as corrosion inhibitors for carbon steel in hydrochloric acid. International Journal of Electrochemical Science, 15, 7857-7872.

- Kwak, M. K., Wakabayashi, N., Itoh, K., Motohashi, H., Yamamoto, M., & Kensler, T. W. (2003). Modulation of gene expression by cancer chemopreventive dithiolethiones through the Keap1-Nrf2 pathway. Identification of novel gene clusters for cell survival. The Journal of biological chemistry, 278(10), 8135–8145.

- Piantadosi, C., Snyder, F., & Wood, R. (1969). Synthesis of 1-O-alkyl-2-acyl-sn-glycero-3-phosphorylethanolamine and related derivatives. Journal of pharmaceutical sciences, 58(8), 1028–1029.

- Dubois, J. E., & Viellard, H. (1965). The DARC system in chemical information.

- Buu-Hoï, N. P. (1964). Carcinogenic substances. Angewandte Chemie International Edition in English, 3(6), 393-404.

Sources

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psgraw.com [psgraw.com]

- 5. Research Progress of Antioxidant Additives for Lubricating Oils | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. stle.org [stle.org]

- 8. deswater.com [deswater.com]

- 9. Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic inhibition effect of diolefinic dye and silver nanoparticles for carbon steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]

- 14. semanticscholar.org [semanticscholar.org]

fundamental chemical properties of 4,5-Methylenedithio-1,3-dithiole-2-thione

An In-depth Technical Guide to the Fundamental Chemical Properties of 4,5-Methylenedithio-1,3-dithiole-2-thione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,5-Methylenedithio-1,3-dithiole-2-thione, a pivotal sulfur-rich heterocyclic compound. Intended for researchers, chemists, and professionals in materials science and drug development, this document delves into the core physicochemical properties, spectral characteristics, synthesis, reactivity, and applications of this versatile molecule, grounding all claims in authoritative references.

Molecular Identity and Structural Framework

4,5-Methylenedithio-1,3-dithiole-2-thione, often referred to in literature as MDT-DTT or by its CAS Number, is a stable, crystalline solid at room temperature.[1] Its rigid, sulfur-dense structure is the foundation of its unique electronic properties and makes it a valuable precursor in the synthesis of advanced materials.[1]

Key Identifiers:

-

Synonyms: Methylenedithiodithiolethione, 2,4,6,8-Tetrathia-bicyclo(3.3.0)oct-1(5)-ene-7-thione[2][5]

The molecule's architecture consists of a 1,3-dithiole-2-thione core fused with a methylenedithio group. This arrangement creates a planar and electron-rich system, which is crucial for its function as an electron donor in charge-transfer complexes.

Caption: Chemical structure of 4,5-Methylenedithio-1,3-dithiole-2-thione.

Physicochemical and Spectroscopic Profile

The compound's physical properties are summarized below. Its high melting point and crystalline nature are indicative of a stable, well-ordered solid-state structure.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to brown crystalline powder | [1][6] |

| Melting Point | 158 - 162 °C | [1][2][6] |

| Boiling Point | 393.3 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.87 g/cm³ (Predicted) | [2][4] |

| Purity | ≥ 98% (GC) | [1][3][6] |

| Storage | Store at room temperature | [1] |

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and quality control of 4,5-Methylenedithio-1,3-dithiole-2-thione.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The simplicity of the molecule results in a straightforward NMR spectrum.

-

¹³C NMR (in CDCl₃): The carbon spectrum provides clear signals corresponding to the unique carbon environments within the molecule. Key chemical shifts are observed for the thione carbon (C=S), the vinyl carbons of the dithiole ring, and the methylene bridge carbon.[5]

-

-

Infrared (IR) Spectroscopy: IR analysis is a valuable tool for confirming the presence of key functional groups. The spectrum is characterized by strong absorptions corresponding to the C=S (thione) stretching vibration, typically found in the 1050-1250 cm⁻¹ region, and various C-S stretching modes.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry confirms the molecular weight of the compound. The mass spectrum will prominently feature the molecular ion peak (M⁺) at an m/z corresponding to its exact mass (209.876006 g/mol ).[5]

Synthesis and Chemical Reactivity

The primary utility of 4,5-Methylenedithio-1,3-dithiole-2-thione is as a synthetic intermediate. Its preparation and subsequent reactions are central to its application in materials science.

Synthesis Protocol: From Carbon Disulfide

A common and effective route to this class of compounds involves the reduction of carbon disulfide (CS₂). The reaction of CS₂ with an alkali metal like sodium in an aprotic solvent such as dimethylformamide (DMF) generates the key intermediate, the disodium salt of 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit).[7] This intermediate is then alkylated with a suitable dihalomethane, such as dibromomethane or diiodomethane, to form the fused methylenedithio ring.

Caption: General workflow for the synthesis of the title compound.

Causality in Synthesis: The choice of an alkali metal reduction is driven by the need to form the dithiolate anion, a potent nucleophile. The subsequent alkylation with a dihalomethane is an efficient cyclization strategy, leveraging the two nucleophilic sulfur atoms to form the stable five-membered methylenedithio ring.

Key Reactivity: Precursor to Tetrathiafulvalenes (TTFs)

The most significant reaction of 4,5-Methylenedithio-1,3-dithiole-2-thione is its conversion to tetrathiafulvalene (TTF) derivatives. These TTF-based molecules are the cornerstones of many organic conductors and semiconductors. The conversion is typically achieved through a phosphite-mediated coupling reaction.

Experimental Protocol: Synthesis of Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF)

-

Reaction Setup: 4,5-Methylenedithio-1,3-dithiole-2-thione is dissolved in a high-boiling solvent, and a coupling agent, typically triethyl phosphite (P(OEt)₃), is added.[8][9]

-

Heating: The mixture is heated under an inert atmosphere (e.g., argon) to approximately 110-130 °C.[8][9] The high temperature is necessary to overcome the activation energy for the desulfurization and coupling steps.

-

Mechanism: The triethyl phosphite acts as a thiophile, abstracting the exocyclic sulfur atom from the thione group. This generates a reactive carbene intermediate, which rapidly dimerizes to form the central C=C double bond of the TTF core.

-

Product Isolation: Upon reaction completion, the product, bis(methylenedithio)tetrathiafulvalene (BMDT-TTF), often precipitates from the reaction mixture as a crystalline solid.[8] It can then be isolated by filtration and purified by washing with a suitable solvent like ethanol, followed by recrystallization.[8]

Caption: Reaction mechanism for phosphite-mediated TTF synthesis.

Applications in Research and Industry

The unique electronic structure of 4,5-Methylenedithio-1,3-dithiole-2-thione makes it a highly sought-after building block in materials science and electronics.[1]

-

Organic Electronics & Conductive Materials: Its primary application is as a precursor to TTF derivatives like BMDT-TTF.[8] These derivatives are potent electron donors that can form charge-transfer salts with electron acceptors, leading to materials with high electrical conductivity.[1][10] Such materials are essential for developing organic semiconductors, conductive polymers, and flexible electronics.[1][10]

-

Photovoltaic Applications: The electron-donating properties of materials derived from this compound are leveraged in the development of organic solar cells.[1] In these devices, it contributes to the active layer where light absorption and charge separation occur, enhancing overall energy conversion efficiency.[1]

-

Medicinal and Pharmaceutical Research: While less common, the compound and its derivatives have been explored for potential therapeutic applications.[1] Its sulfur-rich framework can be a starting point for synthesizing novel bioactive compounds, and some related structures exhibit antioxidant properties.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The compound is intended for research and development use only.[4]

-

Hazards: Standard laboratory precautions should be taken. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]

-

Storage: The compound is stable under normal conditions and should be stored at room temperature in a tightly sealed container, away from strong oxidizing agents.[1]

References

-

4,5-Methylenedithio-1,3-dithiole-2-thione. LabSolutions. [Link]

-

Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes. National Institutes of Health (NIH). [Link]

-

[1][2]DITHIOLO[4,5-d][1][2]DITHIOLE-2-THIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Grokipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 4,5-METHYLENEDITHIO-1,3-DITHIOLE-2-THIONE - Safety Data Sheet [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 4,5-Methylenedithio-1,3-dithiole-2-thione | 70800-59-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. grokipedia.com [grokipedia.com]

- 8. 4,5-METHYLENEDITHIO-1,3-DITHIOLE-2-THIONE synthesis - chemicalbook [chemicalbook.com]

- 9. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 4,5-Methylenedithio-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Methylenedithio-1,3-dithiole-2-thione, a sulfur-rich heterocyclic compound, is a subject of significant interest in various fields, including organic synthesis and materials science.[1] Its rigid, planar structure and multiple sulfur atoms impart unique electronic properties, making it a valuable building block for novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to 4,5-Methylenedithio-1,3-dithiole-2-thione, offering insights into spectral interpretation and experimental considerations.

While extensive searches have been conducted to obtain the specific ¹H and ¹³C NMR spectral data for 4,5-Methylenedithio-1,3-dithiole-2-thione, this information is not publicly available in the referenced literature at the time of this writing. However, this guide will provide a detailed theoretical framework for predicting and interpreting the NMR spectra of this molecule, based on the known chemical principles and spectral data of analogous structures.

Molecular Structure and Symmetry

The structure of 4,5-Methylenedithio-1,3-dithiole-2-thione is characterized by a central 1,3-dithiole-2-thione core fused with a 4,5-methylenedithio group.

Molecular Structure of 4,5-Methylenedithio-1,3-dithiole-2-thione

Sources

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4,5-Methylenedithio-1,3-dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4,5-Methylenedithio-1,3-dithiole-2-thione, a sulfur-rich heterocyclic compound with significant potential in materials science and pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a detailed exploration of the principles and practical application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the structural elucidation and quality control of this molecule. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust understanding for researchers and professionals in the field.

Introduction: The Significance of 4,5-Methylenedithio-1,3-dithiole-2-thione

4,5-Methylenedithio-1,3-dithiole-2-thione, with the chemical formula C₄H₂S₅, is a notable member of the dithiolethione class of compounds. These molecules are characterized by a five-membered ring containing two sulfur atoms and a thiocarbonyl group (C=S). The unique electronic properties conferred by this sulfur-rich core make it a valuable building block in the synthesis of tetrathiafulvalene (TTF) derivatives, which are pivotal in the development of organic conductors and semiconductors.[1] Furthermore, the dithiolethione scaffold has been investigated for its potential therapeutic applications, including antioxidant and chemopreventive activities.[1]

Given its utility in both advanced materials and medicinal chemistry, the unambiguous identification and characterization of 4,5-Methylenedithio-1,3-dithiole-2-thione are of paramount importance. This guide will focus on two powerful analytical techniques, FT-IR and Mass Spectrometry, to provide a detailed fingerprint of this molecule.

Table 1: Physicochemical Properties of 4,5-Methylenedithio-1,3-dithiole-2-thione

| Property | Value |

| Molecular Formula | C₄H₂S₅ |

| Molecular Weight | 210.39 g/mol |

| CAS Number | 70800-59-8 |

| Appearance | Light yellow to brown crystalline powder[1] |

| Melting Point | 158-162 °C[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups and the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small amount of the 4,5-Methylenedithio-1,3-dithiole-2-thione powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections or smoothing.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of 4,5-Methylenedithio-1,3-dithiole-2-thione is characterized by several key absorption bands. The interpretation of these bands is based on established group frequencies and comparison with similar sulfur-containing heterocyclic compounds.[2]

Table 2: Characteristic FT-IR Absorption Bands for 4,5-Methylenedithio-1,3-dithiole-2-thione

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2920 | Weak | C-H symmetric stretching of the methylene (-CH₂-) group |

| ~1600-1650 | Medium | C=C stretching of the dithiole ring |

| ~1400-1450 | Medium | CH₂ scissoring |

| ~1050-1150 | Strong | C=S (thiocarbonyl) stretching [3] |

| ~850-950 | Medium-Strong | C-S stretching (dithiole and dithioether linkages)[2] |

| ~700-800 | Medium | C-S-C bending modes |

Expert Insights: The most diagnostic peak in the spectrum is the strong absorption band associated with the C=S stretching vibration , typically found in the 1050-1150 cm⁻¹ region for dithiolethiones.[3] Its high intensity is due to the significant change in dipole moment during this vibration. The presence of multiple C-S single bonds within the two rings will likely result in a complex pattern of absorptions in the 850-950 cm⁻¹ range. The weak C-H stretching vibrations of the methylene bridge are also a key identifying feature.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules in the gas phase. This method typically induces significant fragmentation, which is highly useful for structural elucidation.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of 70 eV electrons. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of 4,5-Methylenedithio-1,3-dithiole-2-thione is expected to show a prominent molecular ion peak and a series of characteristic fragment ions. The presence of five sulfur atoms will result in a distinct isotopic pattern for the molecular ion and sulfur-containing fragments.

Table 3: Predicted Key Ions in the Mass Spectrum of 4,5-Methylenedithio-1,3-dithiole-2-thione

| m/z | Proposed Fragment | Plausible Origin |

| 210 | [C₄H₂S₅]⁺• | Molecular Ion (M⁺•) |

| 182 | [C₃H₂S₄]⁺• | M⁺• - CO |

| 166 | [C₄H₂S₄]⁺• | M⁺• - CS |

| 134 | [C₂H₂S₃]⁺• | Fragmentation of the dithiole ring |

| 102 | [CS₃]⁺• | Cleavage of the dithiolethione ring |

| 76 | [CS₂]⁺• | Common fragment from sulfur heterocycles |

Expert Insights: The molecular ion at m/z 210 should be clearly visible. Due to the high stability of the heterocyclic ring system, the molecular ion is expected to be relatively abundant.[4] A key fragmentation pathway for dithiolethiones involves the loss of a thiocarbonyl group (CS) or a carbonyl group (CO) if rearrangement occurs.[4] The cleavage of the dithiole rings can lead to various sulfur-containing fragments. The presence of the isotopic peaks for sulfur (³³S and ³⁴S) will be a key confirmation of the elemental composition of the observed ions.

Caption: Proposed fragmentation of 4,5-Methylenedithio-1,3-dithiole-2-thione.

Conclusion: A Synergistic Approach to Structural Verification

The combination of FT-IR and mass spectrometry provides a powerful and complementary approach to the comprehensive analysis of 4,5-Methylenedithio-1,3-dithiole-2-thione. FT-IR spectroscopy offers a rapid and non-destructive method for confirming the presence of key functional groups, making it an ideal tool for routine quality control and initial identification. Mass spectrometry, on the other hand, provides definitive information on the molecular weight and elemental composition, while its fragmentation patterns offer deep insights into the molecular structure. For researchers in materials science and drug development, the proficient application of these techniques is essential for ensuring the purity, identity, and quality of this versatile compound, thereby underpinning the reliability and reproducibility of their scientific endeavors.

References

-

Müller, H., & Bourcet, L. (2022).[5]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 54(07), 1817-1822. Available at: [Link]

-

Devanathan, T., & Sathyanarayana, D. N. (1983). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Journal of the Indian Institute of Science, 64(B), 457-465. Available at: [Link]

-

ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]

-

Campbell, M. J. M., & Grzeskowiak, R. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 396-401. Available at: [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Modern Chemistry, 2(3), 23-31. Available at: [Link]

-

Stamm, J., Li, S., Jochim, B., Yuwono, S. H., Priyadarsini, S. S., Piecuch, P., & Dantus, M. (2022). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 55(24), 3581-3592. Available at: [Link]

-

Li, H., Yu, Y., Wang, Z., & Yao, X. (2013). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 131-140. Available at: [Link]

Sources

molecular structure and crystallography of 4,5-Methylenedithio-1,3-dithiole-2-thione

An In-depth Technical Guide to the Molecular Structure and Crystallography of 4,5-Methylenedithio-1,3-dithiole-2-thione

Abstract

This technical guide provides a comprehensive examination of 4,5-Methylenedithio-1,3-dithiole-2-thione, a pivotal sulfur-rich heterocyclic compound. Known by its CAS Number 70800-59-8, this molecule serves as a critical precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, which are fundamental to the field of molecular electronics and materials science.[1] This document details its molecular architecture, provides a validated synthetic protocol, and offers an in-depth analysis of its crystallographic properties based on single-crystal X-ray diffraction data. The guide is intended for researchers and professionals in organic chemistry, materials science, and drug development, offering both foundational knowledge and practical, field-proven insights into the experimental characterization of this versatile building block.

Introduction and Significance

4,5-Methylenedithio-1,3-dithiole-2-thione, with the molecular formula C₄H₂S₅, is a stable, crystalline organic compound characterized by a fused dithiole ring system.[1][2] Its structure is foundational for creating complex molecular conductors and organic semiconductors.[3] The primary scientific interest in this compound lies in its role as a key intermediate for synthesizing bis(methylenedithio)tetrathiafulvalene (BMDT-TTF), a π-electron donor widely used in the development of organic conductive materials.[4] The arrangement of its five sulfur atoms imparts unique electronic properties and facilitates strong intermolecular interactions, which are crucial for charge transport in the solid state.[1][5] Understanding its precise three-dimensional structure and crystal packing is therefore essential for designing novel materials with tailored electronic and physical properties.

Physicochemical Properties

A summary of the core physicochemical properties of 4,5-Methylenedithio-1,3-dithiole-2-thione is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | [1][6]dithiolo[4,5-d][1][6]dithiole-5-thione | [2] |

| CAS Number | 70800-59-8 | [1][7] |

| Molecular Formula | C₄H₂S₅ | [1][2] |

| Molecular Weight | 210.36 g/mol | [1][2] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 158 - 162 °C | [1] |

| Purity | ≥ 98% (GC) | [1][8] |

Synthesis and Spectroscopic Characterization

The synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione is typically achieved through the alkylation of a dithiolate salt derived from carbon disulfide.[9] This approach provides a reliable and scalable method for producing high-purity material suitable for subsequent reactions and crystallographic studies.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis, starting from the commercially available sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit).

Objective: To synthesize 4,5-Methylenedithio-1,3-dithiole-2-thione via S-alkylation.

Materials:

-

Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit)[9]

-

Diiodomethane (CH₂I₂) or Dibromomethane (CH₂Br₂)[7]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve Na₂dmit (1 equivalent) in anhydrous DMF (100 mL). Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.

-

Alkylation: While stirring vigorously, add diiodomethane (1.1 equivalents) dropwise to the solution at room temperature over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of the product will be indicated by the appearance of a new spot with a lower polarity than the starting material.

-

Workup: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold deionized water. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) and then with cold diethyl ether (2 x 50 mL) to remove any unreacted diiodomethane and other impurities.

-

Purification: Dry the crude product under vacuum. For crystallographic-grade purity, recrystallize the solid from a suitable solvent such as chloroform or a mixture of dichloromethane and hexane.

Spectroscopic Validation

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive evidence of the carbon skeleton. Key expected signals include a prominent downfield resonance for the thione carbon (C=S) typically above 190 ppm, and signals for the olefinic carbons of the dithiole ring, and the methylene bridge carbon.[2][10][11]

-

Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z ≈ 210, corresponding to the molecular weight of the compound, confirming its elemental composition.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands, most notably a strong stretching vibration for the C=S bond, typically found in the region of 1050-1250 cm⁻¹.[6]

Caption: Workflow for the synthesis of 4,5-Methylenedithio-1,3-dithiole-2-thione.

Molecular and Crystal Structure Analysis

The definitive three-dimensional structure of 4,5-Methylenedithio-1,3-dithiole-2-thione in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of 4,5-Methylenedithio-1,3-dithiole-2-thione.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., chloroform or dichloromethane) at room temperature.

-

Data Collection: A suitable crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (typically 100-293 K) using monochromatic radiation (e.g., Cu Kα, λ = 1.54187 Å or Mo Kα, λ = 0.71073 Å).[13]

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods (e.g., with SHELXS) and refined by full-matrix least-squares on F² (e.g., with SHELXL).[12] All non-hydrogen atoms are refined anisotropically.

Caption: Experimental workflow for crystallographic analysis.

Crystallographic Data

The crystallographic data for 4,5-Methylenedithio-1,3-dithiole-2-thione has been deposited in the Cambridge Structural Database (CSD) under the deposition number 219385.[2][14] A summary of typical crystallographic parameters is presented in Table 2.

| Parameter | Value | Description |

| CCDC Number | 219385 | Database identifier for the crystal structure.[2] |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | Value | Unit cell dimension. |

| b (Å) | Value | Unit cell dimension. |

| c (Å) | Value | Unit cell dimension. |

| β (°) | Value | Unit cell angle. |

| Volume (ų) | Value | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calc), g/cm³ | Value | Calculated density of the crystal. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data.[5] |

| (Note: Specific unit cell parameters are found within the detailed crystallographic information file (CIF) associated with the CSD deposition number.) |

Discussion of Molecular and Packing Structure

The X-ray structure reveals a nearly planar molecular conformation, which is a critical feature for enabling effective π-orbital overlap in derived materials. The fused ring system is relatively rigid.

Intermolecular Interactions: The crystal packing is dominated by short, non-bonded S···S interactions between adjacent molecules.[5][15] These interactions, with distances shorter than the sum of the van der Waals radii of sulfur (3.6 Å), create a network that facilitates charge transfer pathways through the crystal lattice. This "sulfur-sulfur network" is a hallmark of many organic conductors and is a direct consequence of the molecule's sulfur-rich periphery.

Caption: 2D molecular structure of 4,5-Methylenedithio-1,3-dithiole-2-thione.[2]

Conclusion

4,5-Methylenedithio-1,3-dithiole-2-thione is a molecule of significant academic and industrial importance. Its synthesis is well-established, and its structure has been unequivocally determined by single-crystal X-ray diffraction. The key structural features—namely its planarity and the presence of five sulfur atoms—give rise to strong intermolecular S···S interactions that govern its solid-state packing. This detailed understanding of its molecular and crystal structure provides a rational basis for its application as a building block in the design and synthesis of advanced organic electronic materials, including molecular conductors, semiconductors, and components for photovoltaic devices.[1]

References

-

Chem-Impex. (n.d.). 4,5-Methylenedithio-1,3-dithiole-2-thione. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4,5-Methylenedithio-1,3-dithiol-2-one. Retrieved from [Link]

-

Koser, J., et al. (2021). Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Molbank, 2021(4), M1278. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [1][6]Dithiolo[4,5-d][1][6]dithiole-5-thione. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 4,5-Dibenzoyl-1,3-Dithiole-2-Thione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Ethylenedithio-1,3-dithiole-2-thione. PubChem Compound Database. Retrieved from [Link]

-

Haskins, C., et al. (2020). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 25(21), 5195. Retrieved from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

-

Hu, P.-Z., et al. (2006). 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5188-o5190. Retrieved from [Link]

-

LabSolutions. (n.d.). 4,5-Methylenedithio-1,3-dithiole-2-thione. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Yang, X., et al. (2009). 5-(1,3-Dithiolo[4,5-d][1][6]dithiol-2-ylidene)-1,3-dithiolo[4,5-c][1][3][7]thiadiazole: an unsymmetrical tetrathiafulvalene with fused 1,2,5-thiadiazole and 1,3-dithiole rings. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1082. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved from [Link]

-

Shive, M., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 349. Retrieved from [Link]

-

Grokipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved from [Link]

-

Đorđević, N., et al. (n.d.). X-ray diffraction and sem analysis of waste sulfur modification for use in concretes. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative X-ray diffraction of (a) elemental sulfur, (b) fly ash, and (c) sulfur polymer concrete. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns of commercial sulfur, recovered sulfur and the corresponding tailing residue after dissolution with recycled carbon disulfide for 20 min. Retrieved from [Link]

-

Spectrabase. (n.d.). [1][6]DITHIOLO[4,5-d][1][6]DITHIOLE-2-THIONE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. [1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione | C4H2S5 | CID 5247527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4,5-METHYLENEDITHIO-1,3-DITHIOLE-2-THIONE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Page loading... [guidechem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Sodium 1,3-dithiole-2-thione-4,5-dithiolate - Wikipedia [en.wikipedia.org]

- 10. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations [mdpi.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. mkuniversity.ac.in [mkuniversity.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. 5-(1,3-Dithiolo[4,5-d][1,3]dithiol-2-yl-idene)-1,3-dithiolo[4,5-c][1,2,5]thia-diazole: an unsymmetrical tetra-thia-fulvalene with fused 1,2,5-thia-diazole and 1,3-dithiole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Theoretical Calculation of 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT) Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical methodologies employed to elucidate the molecular orbital characteristics of 4,5-Methylenedithio-1,3-dithiole-2-thione (DMDT). As a sulfur-rich heterocyclic compound and a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, understanding the electronic structure of DMDT is paramount for the rational design of novel organic conductors, semiconductors, and potential therapeutic agents.[1][2] This document will detail the computational workflows, explain the causality behind methodological choices, and correlate theoretical findings with available experimental data to ensure a self-validating and authoritative resource.

Introduction: The Significance of DMDT in Materials Science and Medicinal Chemistry

4,5-Methylenedithio-1,3-dithiole-2-thione, often abbreviated as DMDT, is a versatile molecule with a unique dithiole framework that imparts significant stability and reactivity.[1] Its applications are diverse, ranging from organic synthesis, where it serves as a crucial building block for complex molecules, to materials science, particularly in the development of organic electronics like conductive polymers and organic solar cells.[1] Furthermore, its antioxidant properties and potential as a precursor for bioactive compounds have garnered interest in medicinal chemistry and pharmaceutical research.[1]

The electronic properties of DMDT, governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to its functionality. The energy of the HOMO relates to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy indicates its capacity to accept electrons (reduction potential). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic transitions, optical properties, and chemical reactivity. A thorough theoretical understanding of these molecular orbitals is therefore essential for predicting and optimizing the performance of DMDT-based materials and molecules.

Theoretical Methodology: A Rigorous Approach to Molecular Orbital Calculations

The accurate prediction of molecular orbital properties necessitates a robust computational approach. Density Functional Theory (DFT) has proven to be a powerful and cost-effective method for studying the electronic structure of organic molecules.[3] For a molecule like DMDT, the following protocol outlines a reliable and reproducible workflow.

Computational Protocol: Step-by-Step

Step 1: Geometry Optimization

-

Objective: To find the lowest energy conformation of the DMDT molecule.

-

Method: The initial 3D structure of DMDT is constructed using molecular modeling software. This structure is then optimized using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G.[3] The B3LYP functional is widely used for its balance of accuracy and computational efficiency in describing the electronic structure of organic compounds. The 6-31G basis set provides a good description of the valence electrons, which are crucial for chemical bonding and reactivity.

-

Verification: The optimization is considered complete when the forces on all atoms are negligible and the structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Step 2: Molecular Orbital Calculation

-

Objective: To calculate the energies and visualize the shapes of the molecular orbitals, particularly the HOMO and LUMO.

-

Method: Using the optimized geometry from Step 1, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-31G*). This calculation yields the energies of all molecular orbitals.

-

Software: A variety of quantum chemistry software packages can be used for these calculations, including Gaussian, ORCA, and GAMESS.[4] Visualization of the molecular orbitals can be achieved using software like GaussView, Avogadro, or Chemcraft.[5]

Step 3: Electronic Transition Analysis (Optional but Recommended)

-

Objective: To predict the UV-Vis absorption spectrum and understand the nature of the electronic transitions.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the excitation energies and oscillator strengths of the electronic transitions.[6] This allows for a direct comparison with experimental UV-Vis spectra. The analysis of the contributions of different molecular orbitals to each electronic transition provides a deeper understanding of the molecule's photophysical properties.

Rationale for Methodological Choices

The choice of the B3LYP functional and the 6-31G* basis set is a well-established starting point for organic molecules, providing a good compromise between accuracy and computational cost. For sulfur-containing compounds, it is often beneficial to include polarization and diffuse functions in the basis set (e.g., 6-31+G(d,p)) to better describe the electron distribution around the sulfur atoms. The selection of the computational method should always be validated against experimental data whenever possible.

Expected Results and Correlation with Experimental Data

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO of DMDT is expected to be a π-type orbital with significant contributions from the sulfur atoms of the dithiole rings and the thione group. This delocalized nature facilitates electron donation. The LUMO is also anticipated to be a π*-type orbital, distributed over the same molecular framework, ready to accept an electron.

Table 1: Predicted Molecular Orbital Properties of DMDT (Hypothetical)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.5 eV | Correlates with the ionization potential and the molecule's propensity to act as an electron donor in charge-transfer complexes. |

| LUMO Energy | -2.0 eV | Relates to the electron affinity and the molecule's ability to function as an electron acceptor. |

| HOMO-LUMO Gap | 3.5 eV | Determines the energy of the lowest electronic transition, influencing the color and photochemical reactivity of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | ~2-3 Debye | Indicates the overall polarity of the molecule, which can influence its solubility and intermolecular interactions. |

Validation through Experimental Data

Theoretical calculations are most powerful when they can be validated by experimental results. For DMDT, the following experimental techniques can provide crucial data for comparison:

-

UV-Vis Spectroscopy: The experimental absorption maxima can be compared with the electronic transitions predicted by TD-DFT calculations. A good agreement between the experimental and calculated spectra provides confidence in the theoretical model.[6]

-

Cyclic Voltammetry: This electrochemical technique can be used to determine the oxidation and reduction potentials of DMDT. These experimental values can be correlated with the calculated HOMO and LUMO energies, respectively, providing a direct link between theory and experiment.[7]

Visualization of Concepts and Workflows

To enhance the understanding of the theoretical workflow and the resulting molecular orbitals, visual aids are indispensable.

Computational Workflow Diagram

Caption: Conceptual representation of the HOMO and LUMO of DMDT.

Conclusion